![molecular formula C18H24N4O3 B3027398 tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate CAS No. 1286265-17-5](/img/structure/B3027398.png)

tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate

Descripción general

Descripción

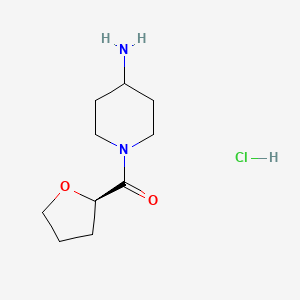

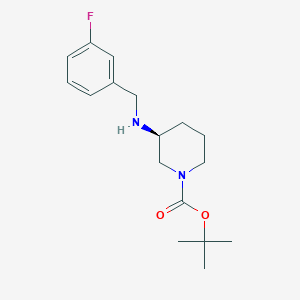

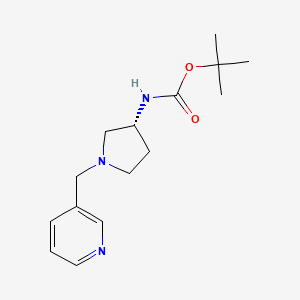

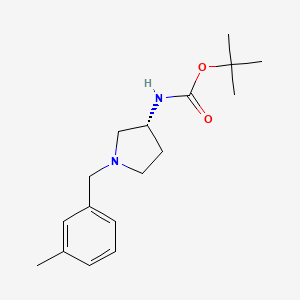

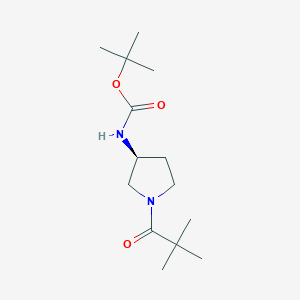

“tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate” is a chemical compound. Its chemical formula is C18H24N4O3 . It’s a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds features various intermolecular interactions .Physical And Chemical Properties Analysis

The chemical formula of “tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate” is C18H24N4O3 and its molecular weight is 344.41 .Aplicaciones Científicas De Investigación

Pim-1 Inhibitors

Pim-1 (Proviral Integration site for Moloney murine leukemia virus) is a serine/threonine kinase associated with cell survival, proliferation, and apoptosis. Inhibiting Pim-1 has therapeutic potential in cancer treatment. Tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate serves as a reactant for synthesizing Pim-1 inhibitors, which could play a crucial role in targeted cancer therapies .

Selective GPR119 Agonists for Type II Diabetes

GPR119 is a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 enhances insulin secretion and promotes glucose homeostasis. Researchers have explored tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate derivatives as potential GPR119 agonists for managing type II diabetes .

M-tropic (R5) HIV-1 Replication Inhibitors

HIV-1 entry into host cells involves interactions with coreceptors, including CCR5 (R5-tropic). Compounds that inhibit R5-tropic HIV-1 replication are valuable in antiretroviral therapy. Tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate derivatives have been investigated as potential inhibitors of R5-tropic HIV-1 .

HDAC Inhibitors

Histone deacetylases (HDACs) regulate gene expression by modulating chromatin structure. HDAC inhibitors have therapeutic implications in cancer, neurodegenerative diseases, and inflammation. Tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate may serve as a scaffold for developing novel HDAC inhibitors .

Selective 5-HT6 Antagonists

The 5-HT6 receptor is predominantly expressed in the brain and is implicated in cognitive function, mood regulation, and neurodegenerative disorders. Selective 5-HT6 antagonists are being explored for potential use in Alzheimer’s disease and other cognitive impairments. Tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate derivatives could be valuable in this context .

Antibacterial Activity

While not as extensively studied, tert-butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate and its analogs have shown antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

Piperazine and its derivatives, including “tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate”, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in the field of drug discovery .

Propiedades

IUPAC Name |

tert-butyl 4-[(2-cyanophenyl)carbamoylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-8-14(9-11-22)20-16(23)21-15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSATGNAUMRMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116205 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286265-17-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

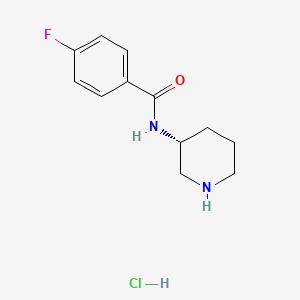

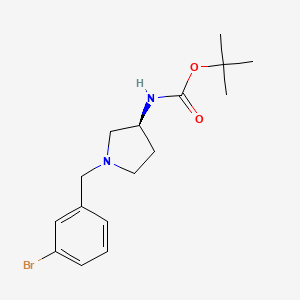

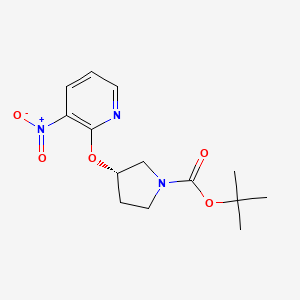

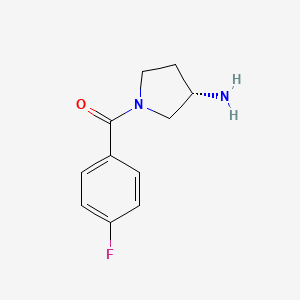

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B3027317.png)